Methiothepin mesylate is derived from the indole alkaloid structure, which is common in many biologically active compounds. The chemical structure can be denoted by the formula , and it belongs to the class of piperazine derivatives. It has been utilized in various research studies to explore its effects on serotonin pathways in the brain, highlighting its potential therapeutic applications in psychiatric disorders, including schizophrenia and anxiety disorders .
The synthesis of methiothepin mesylate involves several key steps that utilize various chemical reagents and conditions:
This multi-step synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Methiothepin mesylate features a complex molecular architecture characterized by an indole ring system fused with a piperazine moiety. The sulfonyl group attached at the nitrogen position plays a crucial role in its pharmacological activity.
The three-dimensional conformation of methiothepin mesylate allows it to interact effectively with serotonin receptors, influencing its binding affinity and selectivity .
Methiothepin mesylate participates in several chemical reactions typical for sulfonamides and indoles:
These reactions are essential for modifying the compound for potential therapeutic applications or studying its mechanism of action.
Methiothepin mesylate acts primarily as a non-selective antagonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2A receptors.
The antagonistic action on serotonin receptors disrupts abnormal serotonergic signaling associated with various psychiatric conditions .
Methiothepin mesylate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications as well as its bioavailability .
Methiothepin mesylate has been extensively studied for its potential applications in various fields:
Methiothepin mesylate is a potent, non-selective serotonin (5-HT) receptor antagonist with broad activity across multiple receptor subtypes. Its binding profile reveals significant interactions with key receptors implicated in neuroendocrine signaling and cancer progression.
[2] [6] [7]Methiothepin mesylate exhibits nanomolar affinity for 5-HT1, 5-HT6, and 5-HT7 receptors. Its highest antagonistic activity targets 5-HT6 (pKd = 8.74) and 5-HT7 (pKd = 8.99), surpassing its affinity for 5-HT1 subfamilies (5-HT1A: pKd = 7.10; 5-HT1B: pKd = 7.28; 5-HT1D: pKd = 6.99) [7]. This specificity disrupts serotonin-mediated proliferative pathways in cancer cells, such as androgen-independent prostate cancer and ovarian carcinoma. In prostate cancer (PC3, DU145 cells), 5-HT7 receptor blockade inhibits AKT signaling, reducing cell viability by 34–46% [2].
Table 1: Affinity Profile of Methiothepin Mesylate at Key Serotonin Receptors
Receptor Subtype | pKd or pKi | Biological Consequence |
---|---|---|
5-HT1A | 7.10 | Moderate calcium flux inhibition |
5-HT1B | 7.28 | Suppression of migratory signaling |
5-HT1D | 6.99 | Partial agonist activity blockade |
5-HT6 | 8.74 | Apoptosis induction in tumor cells |
5-HT7 | 8.99 | AKT/JNK pathway modulation |
[6] [7] [9]The compound non-selectively targets 5-HT2A (pKi = 8.50), 5-HT2B (pKi = 8.68), and 5-HT2C (pKi = 8.35) receptors [7]. This pan-antagonism differentiates it from subtype-selective agents and underlies its unique anti-neoplastic effects. In ovarian cancer (ES2, OV90 cells), 5-HT2 receptor blockade reduces ATP production by >50% and suppresses spheroid formation, indicating disruption of energy metabolism and tumor microenvironment communication [3].
Table 2: 5-HT2 Receptor Antagonism Profile
5-HT2 Subtype | pKi | IC50 (nM) | Functional Role |
---|---|---|---|
5-HT2A | 8.50 | 56 | Inhibits calcium flux & migration |
5-HT2B | 8.68 | Not reported | Mitigates vascular development |
5-HT2C | 8.35 | 71 | Modulates mitochondrial stress |
[1] [6] [9]Beyond serotonergic targets, methiothepin mesylate shows significant cross-reactivity with dopaminergic and adrenergic systems. It binds to D2 receptors (Ki = 0.40 nM) with higher affinity than D1 receptors (Ki = 2.0 nM) in rat models [1]. Adrenergically, it potently inhibits α1A receptors (Ki = 0.06–7.9 nM) in guinea pig tissues [1]. This polypharmacology may synergize with its serotonin antagonism; for example, α1A blockade could amplify vascular suppression in tumors. Notably, its dopaminergic antagonism classifies it as an antipsychotic agent per ChEBI annotations [6].
[2] [3] [4]Methiothepin mesylate depletes ATP by disrupting mitochondrial Ca2+ homeostasis. In ovarian cancer cells, it increases mitochondrial Ca2+ by 2.5-fold via ER calcium release, depolarizing the mitochondrial membrane (ΔΨ loss ≥60%). This overload opens permeability transition pores, releasing cytochrome c and activating caspase-3/7 (activity increased by 4.5-fold) [3]. Seahorse metabolic analysis confirms suppressed oxidative phosphorylation and glycolytic flux:
Table 3: Metabolic Dysregulation in Ovarian Cancer Cells Post-Treatment
Metabolic Parameter | Change vs. Control | Measurement Method |
---|---|---|
ATP production | ↓ 70% | Cell Titer-Glo luminescent |
Oxygen consumption rate | ↓ 45% | Seahorse mitochondrial assay |
Glycolytic capacity | ↓ 38% | Seahorse glycolytic assay |
These dual pathways—JNK-driven oxidative stress and calcium-mediated mitochondrial dysfunction—explain its efficacy against chemoresistant cancers. In zebrafish models, methiothepin mesylate also inhibits angiogenesis by >80%, further restricting tumor growth [3].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5